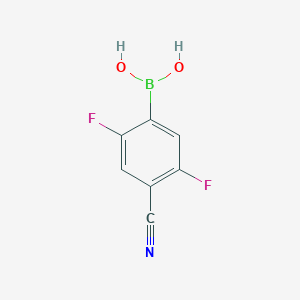

(4-Cyano-2,5-difluorophenyl)boronic acid

Overview

Description

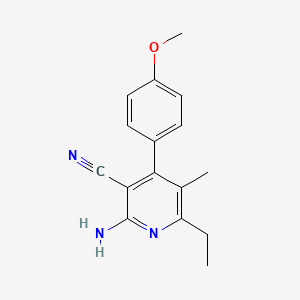

(4-Cyano-2,5-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C7H4BF2NO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with cyano and difluoro groups. This compound is of significant interest in organic chemistry, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of (4-Cyano-2,5-difluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign .

Biochemical Analysis

Biochemical Properties

(4-Cyano-2,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . In these reactions, this compound interacts with palladium complexes, undergoing transmetalation to transfer the phenyl group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of various organic molecules.

Additionally, this compound can interact with enzymes and proteins that contain nucleophilic residues, such as serine, threonine, and cysteine. The boronic acid group can form reversible covalent bonds with these nucleophilic residues, potentially inhibiting enzyme activity or altering protein function . This interaction is particularly relevant in the study of enzyme inhibitors and the development of therapeutic agents.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating enzyme activity and protein interactions. For instance, the reversible covalent binding of this compound to nucleophilic residues in enzymes can lead to enzyme inhibition, affecting cellular metabolism and signaling pathways . This inhibition can result in altered gene expression and changes in cellular metabolism, impacting cell growth and proliferation.

Furthermore, this compound has been shown to affect cell signaling pathways by interacting with key signaling proteins. This interaction can modulate the activity of signaling cascades, leading to changes in cellular responses to external stimuli . The compound’s influence on gene expression and cellular metabolism highlights its potential as a tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with nucleophilic residues in biomolecules. The boronic acid group can react with hydroxyl, thiol, and amino groups in enzymes and proteins, leading to the formation of boronate esters or boronate complexes . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.

At the molecular level, this compound can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s ability to interact with key regulatory proteins can lead to changes in the expression of target genes, affecting cellular function and metabolism. This molecular mechanism underscores the compound’s potential as a versatile tool in biochemical research and therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. The stability of the compound is influenced by environmental conditions, such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its biochemical activity.

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation . These long-term effects are relevant for understanding the compound’s potential as a therapeutic agent and its impact on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence enzyme activity and cellular metabolism . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cell death . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Threshold effects have also been observed, where specific dosages of this compound are required to achieve significant biochemical and cellular effects . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the formation of boronate esters or boronate complexes . These metabolic reactions can influence the compound’s bioavailability, activity, and toxicity.

Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . These effects on metabolic pathways are relevant for understanding the compound’s impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation.

The distribution of this compound within tissues is also affected by its binding to plasma proteins and other extracellular components . These interactions can impact the compound’s bioavailability and therapeutic efficacy, highlighting the importance of understanding its transport and distribution properties.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences or binding proteins . These localization mechanisms can influence the compound’s activity and function within the cell.

For example, this compound may be localized to the nucleus through interactions with nuclear localization signals, where it can modulate gene expression and transcriptional activity . Similarly, its localization to the mitochondria can affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-2,5-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2,5-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Cyano-2,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the cyano and difluoro substituents, making it less reactive in certain cross-coupling reactions.

(4-Cyano-2,5-difluorophenyl)boronic Acid: Unique due to the presence of both cyano and difluoro groups, which enhance its reactivity and selectivity in cross-coupling reactions.

3,5-Difluorophenylboronic Acid: Similar in structure but lacks the cyano group, resulting in different reactivity and applications.

Uniqueness

The presence of both cyano and difluoro groups in this compound makes it particularly valuable in synthetic chemistry, as these substituents can significantly influence the electronic properties and reactivity of the compound, leading to higher yields and selectivity in various reactions .

Properties

IUPAC Name |

(4-cyano-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRRVKHBGKIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C#N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628442-75-0 | |

| Record name | (4-cyano-2,5-difluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2506769.png)

![1-(3-chlorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine](/img/structure/B2506770.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)

![3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2506778.png)

![N-(4-acetamidophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2506784.png)

![4-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2506788.png)

![4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2506789.png)